![molecular formula C12H12Cl2N2OS B2875709 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-21-2](/img/structure/B2875709.png)
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would include a benzo[d]thiazole core, which consists of a benzene ring fused to a thiazole ring . The “Z” in the name suggests the presence of a geometric isomerism, specifically around a carbon-carbon double bond .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions at the sulfur or nitrogen atoms .Scientific Research Applications
Antiviral Agents
The application of thiazolides, a range of compounds including (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, has been explored in antiviral therapies. Notably, they have shown effectiveness against hepatitis B virus replication. These compounds, through their structural properties, have demonstrated potential in inhibiting viral replication, with specific activity against hepatitis B (Stachulski et al., 2011).
Agricultural Applications
In agriculture, the compound has relevance in the form of nanoparticles for controlled release of fungicides. Studies have indicated that encapsulating fungicides in nanoparticles enhances their efficiency and reduces environmental toxicity. This approach is particularly useful in the prevention and control of fungal diseases in plants (Campos et al., 2015).
Hypoglycemic and Hypolipidemic Activity
Thiazolidinedione analogs, including those related to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These compounds showed significant reduction in blood glucose and lipid levels in animal models, suggesting their potential in managing type-2 diabetes (Mehendale-Munj et al., 2011).
Catalytic Applications
The structure and stability of related thiazol-2-ylidenes have been investigated for their potential applications in catalysis. These compounds are of interest due to their stable and unique structural properties, which make them suitable for various catalytic reactions (Arduengo et al., 1997).
Crystal Structure Analysis
Research into the crystal structures of compounds similar to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has contributed to our understanding of tautomerism in these compounds. This knowledge is crucial for predicting and manipulating their chemical behavior (Li et al., 2014).
Transesterification/Acylation Reactions
N-heterocyclic carbenes, including thiazol-2-ylidenes, have been explored for their efficiency in transesterification/acylation reactions. These reactions are significant in the synthesis of various organic compounds, and the stability and reactivity of these carbenes make them valuable in such processes (Grasa et al., 2003).
Anti-Inflammatory Properties
Thiazol-4-ones, closely related to the compound , have been studied for their anti-inflammatory properties. These compounds have shown potential in inhibiting enzymes and inflammatory processes in human cells, which could have implications for developing new anti-inflammatory drugs (Smelcerovic et al., 2015).
Environmental Applications
The use of thiazol-based compounds in environmental applications, such as the removal of heavy metals from industrial wastes, has been researched. These compounds can be synthesized and modified to create efficient adsorbents for heavy metal ions, demonstrating their utility in environmental remediation (Zargoosh et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVAFTXRKKISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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